

Application Notes and Protocols for In Vivo Studies with Sulfatrozole (Sulfathiazole)

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Compound of Interest

Compound Name: Sulfatrozole

Cat. No.: B078535

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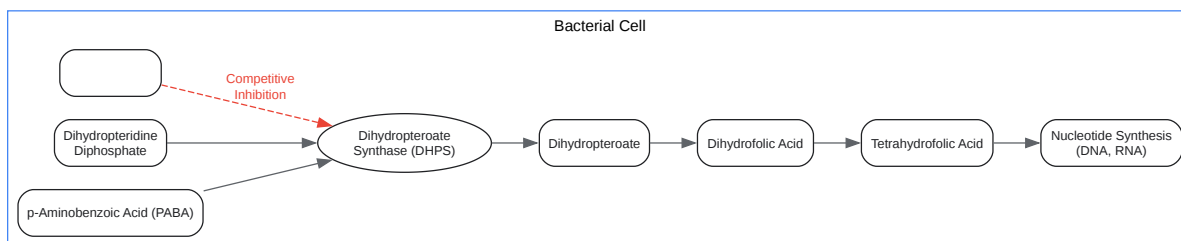
Introduction

Sulfatrozole, also known as Sulfathiazole, is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical for the synthesis of folic acid, an essential component for bacterial growth and replication.[1] By blocking this pathway, Sulfathiazole exhibits a bacteriostatic effect, halting bacterial proliferation and allowing the host's immune system to clear the infection.[1] Although its systemic use in humans has largely been replaced by newer antibiotics, Sulfathiazole remains a valuable compound in veterinary medicine and serves as a reference for the development of novel anti-infective agents.

These application notes provide detailed protocols for the in vivo experimental design to evaluate the efficacy, pharmacokinetics, and safety of **Sulfatrozole** in murine models.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfathiazole mimics the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS. This structural similarity allows Sulfathiazole to competitively bind to the active site of the enzyme, thereby preventing the synthesis of dihydropteroate, a precursor to folic acid.



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Figure 1: Mechanism of action of **Sulfatiazole** in the bacterial folic acid synthesis pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for **Sulfatiazole**. It is important to note that comprehensive pharmacokinetic and in vivo efficacy data in murine models are limited in publicly available literature.

Table 1: Pharmacokinetic Parameters of Sulfathiazole in Various Species

Parameter	Species	Route	Dose (mg/kg)	Value	Reference(s)
Half-life ($t_{1/2}$)	Pig	IV	72	1.6 h	[2]
	Sheep	IV	72	1.1 h	[3]
Volume of Distribution (Vd)	Pig	IV	72	0.625 L/kg	
	Sheep	IV	72	0.39 L/kg	
Bioavailability (F)	Dwarf Goat	Intraruminal	100	52.6%	

Table 2: In Vivo Efficacy and Toxicity of Sulfathiazole in Mice

Parameter	Bacterial Strain	Animal Model	Endpoint	Effective Dose/Concentration	Reference(s)
Efficacy	Staphylococcus aureus (5 strains)	Mouse	Survival and reduction of residual infection	1% in diet was effective	
Acute Toxicity	N/A	Mouse	LD50 (Oral)	4500 mg/kg	

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Sulfatrazole in a Murine Model

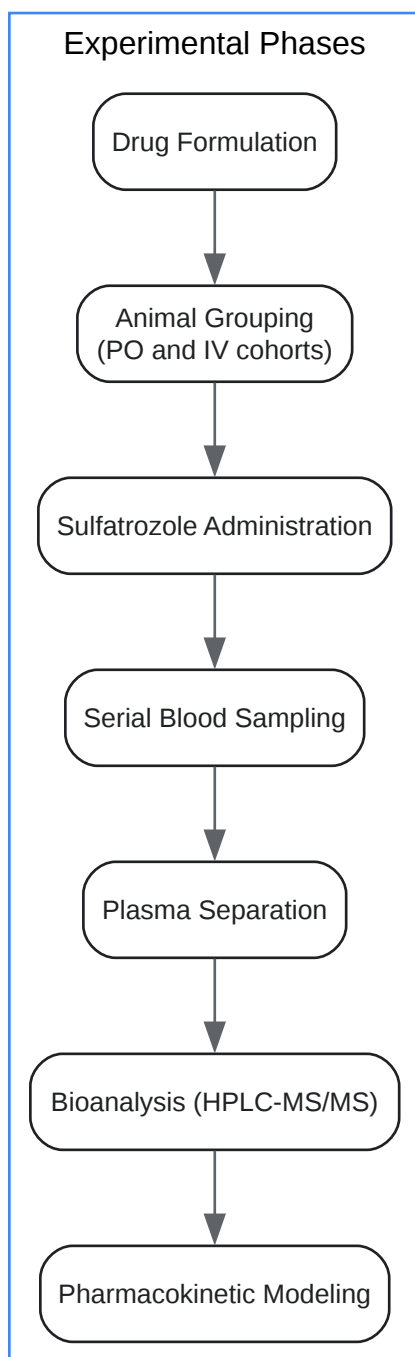
This protocol outlines a single-dose pharmacokinetic study of **Sulfatrazole** in mice to determine key parameters such as C_{max}, T_{max}, half-life (t_{1/2}), and bioavailability.

Materials:

- **Sulfatrazole** (Sulfathiazole)
- Vehicle for dissolution/suspension (e.g., 0.5% carboxymethylcellulose)
- 8-10 week old healthy mice (e.g., CD-1 or BALB/c)
- Gavage needles (for oral administration)
- Insulin syringes with 27-30G needles (for intravenous administration)
- Blood collection tubes (e.g., heparinized microcentrifuge tubes)
- Anesthetic agent (e.g., isoflurane)
- Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

- **Drug Formulation:** Prepare a sterile solution or suspension of **Sulfatrozole** in the chosen vehicle at the desired concentration.
- **Animal Grouping:** Divide mice into groups for oral (PO) and intravenous (IV) administration, with subgroups for each blood collection time point (typically 3-5 mice per time point).
- **Administration of **Sulfatrozole**:**
 - **Oral (PO) Administration:** Administer a single dose (e.g., 50 mg/kg) via oral gavage.
 - **Intravenous (IV) Administration:** Administer a single bolus dose (e.g., 10 mg/kg) via the lateral tail vein.
- **Blood Sampling:** Collect blood samples (approximately 50-100 μ L) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) via retro-orbital sinus or saphenous vein puncture.
- **Plasma Preparation:** Centrifuge blood samples to separate plasma and store at -80°C until analysis.
- **Bioanalysis:** Determine the concentration of **Sulfatrozole** in plasma samples using a validated analytical method.
- **Data Analysis:** Calculate pharmacokinetic parameters using appropriate software.



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Figure 2: Workflow for a murine pharmacokinetic study of **Sulfatrozole**.

Protocol 2: Sulfatrozole Efficacy in a Murine Peritonitis/Sepsis Model

This model is used to evaluate the efficacy of **Sulfatrozole** in treating a systemic bacterial infection.

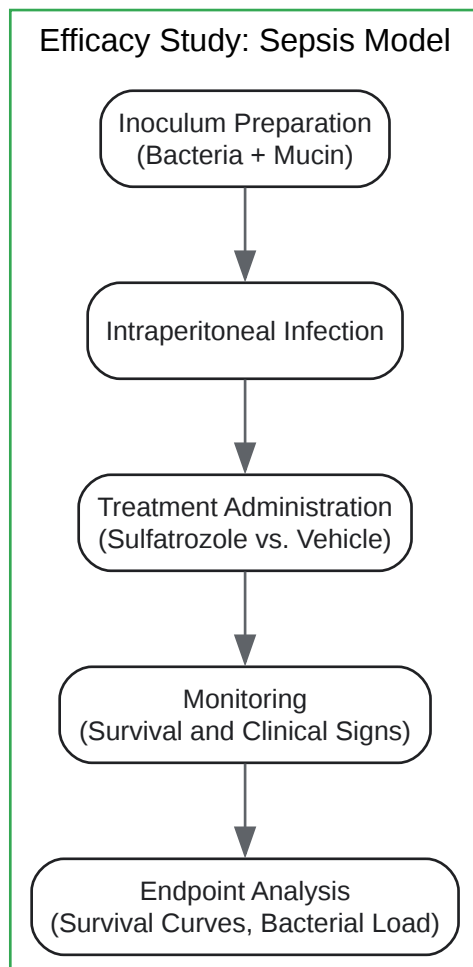
Materials:

- Pathogenic bacterial strain (e.g., *Staphylococcus aureus*, *Streptococcus pyogenes*)
- Bacterial culture medium (e.g., Tryptic Soy Broth)
- Mucin (e.g., from porcine stomach)
- Sterile 0.9% saline solution
- **Sulfatrozole** and vehicle
- 8-10 week old healthy mice

Procedure:

- Bacterial Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic phase. Wash the bacterial cells and resuspend them in sterile saline containing 4-5% mucin to the desired concentration (e.g., 1×10^7 CFU/mL).
- Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice (typically 0.5 mL).
- Treatment: At specified time points post-infection (e.g., 1 and 6 hours), administer **Sulfatrozole** or the vehicle control via the desired route (oral, IV, or subcutaneous). A dose-ranging study should be performed to determine the optimal therapeutic dose.
- Monitoring: Observe the animals for clinical signs of illness and mortality for 7-14 days.
- Endpoint Measurement:
 - Survival: Record the number of surviving animals in each group daily.
 - Bacterial Load: At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of animals from each group. Collect peritoneal lavage fluid or blood for serial dilution and plate counts to determine the bacterial load (CFU/mL).

- Data Analysis: Compare survival rates using Kaplan-Meier analysis and bacterial loads using appropriate statistical tests.



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